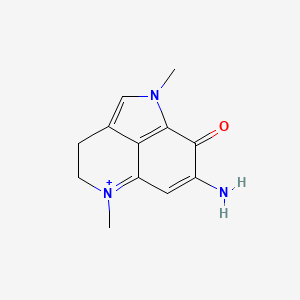
3-Aminodibenzofuran
概要
説明
3-Aminodibenzofuran is an organic compound with the molecular formula C12H9NO . It has an average mass of 183.206 Da and a monoisotopic mass of 183.068420 Da .
Synthesis Analysis
The synthesis of 3-Aminodibenzofuran and its derivatives has been a subject of research. For instance, one study discusses the synthesis of 2-aminobenzofuran derivatives via a base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . Another study mentions the synthesis of Schiff base from 3-aminodibenzofuran and 2-furan carboxaldehyde .Molecular Structure Analysis
The molecular structure of 3-Aminodibenzofuran consists of a benzofuran ring with an amino group attached . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Chemical Reactions Analysis
While specific chemical reactions involving 3-Aminodibenzofuran are not detailed in the search results, benzofuran compounds in general have been studied for their reactivity. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
3-Aminodibenzofuran has a density of 1.3±0.1 g/cm3, a boiling point of 369.1±15.0 °C at 760 mmHg, and a flash point of 177.0±20.4 °C . It also has a molar refractivity of 58.5±0.3 cm3 and a polar surface area of 39 Å2 .科学的研究の応用
Anti-Tumor Activity
Benzofuran compounds, including 3-Aminodibenzofuran, have been shown to possess strong anti-tumor activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
Antibacterial Properties
Studies have reported that benzofuran compounds exhibit strong antibacterial properties . For instance, metal complexes derived from 3-aminodibenzofuran and 2-furancarboxaldehyde have been characterized and reported for their antibacterial studies .
Anti-Oxidative Effects
Benzofuran compounds are known for their anti-oxidative activities . These compounds can potentially be used in treatments where oxidative stress plays a key role .
Anti-Viral Applications
Benzofuran compounds have demonstrated anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds have shown promising results in preclinical and clinical studies .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dibenzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCIALFYKYZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020411 | |
| Record name | 3-Dibenzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminodibenzofuran | |
CAS RN |
4106-66-5 | |
| Record name | 3-Dibenzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4106-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminodibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibenzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIBENZOFURANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QMB22RU9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 3-Aminodibenzofuran and what are its key physicochemical properties?
A1: 3-Aminodibenzofuran is an aromatic amine with the molecular formula C12H9NO. Its molecular weight is 183.21 g/mol. While specific spectroscopic data is not extensively detailed in the provided papers, researchers commonly employ techniques like IR, UV-Vis, NMR, and ESR to characterize 3-Aminodibenzofuran and its derivatives. [, , , ]
Q2: What is the mechanism behind 3-Aminodibenzofuran's potential carcinogenicity?
A3: While not fully elucidated in the provided papers, the metabolic activation of 3-Aminodibenzofuran, potentially involving P450 enzymes and sulfotransferases, is suggested to play a role in its mutagenicity. This activation might be a key step in the development of bladder tumors observed in animal models. [, , , ]
Q3: How is 3-Aminodibenzofuran used in the synthesis of other compounds?
A4: 3-Aminodibenzofuran serves as a versatile starting material for synthesizing various compounds. One example is its conversion to 2,3,4-Trichlorodibenzofuran, achieved by chlorination followed by diazotization and reaction with cuprous chloride. This method allows for the regiospecific incorporation of Chlorine-37. [] Additionally, it serves as a precursor in synthesizing the 2,3,4,5-tetrahydro-1H-benzo[2,3]benzofuro[6,5-b]azepine skeleton, potentially leading to new compounds with cytotoxic activity. []
Q4: Can you explain the use of 3-Aminodibenzofuran in coordination chemistry?
A5: 3-Aminodibenzofuran acts as a ligand in forming metal complexes. It reacts with salicylaldehyde in the presence of metal ions (Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) to form complexes with a square-planar geometry around the central metal ion. The magnetic and spectroscopic properties of these complexes provide insights into their structure and bonding characteristics. [, ] Similar complexes with potential antibacterial activity have also been synthesized using 2-furancarboxaldehyde. []
Q5: How does the structure of 3-Aminodibenzofuran relate to its biological activity?
A6: In the context of synthesizing dibenzofuran annulated 1-azepines, the presence of an exocyclic double bond in conjugation with a benzene ring, specifically in the N-acetyl-5-methylene analog, appears to enhance cytotoxicity against human ovarian carcinoma cell lines. This suggests a structure-activity relationship where this specific structural feature contributes to the compound's activity. []
Q6: What is the potential of 3-Aminodibenzofuran and its derivatives in medicinal chemistry?
A7: Research indicates that 3-Aminodibenzofuran and its derivatives, especially when incorporated into more complex structures like dibenzofuran annulated 1-azepines, exhibit moderate cytotoxic activity against cancer cell lines. This highlights their potential as lead compounds in developing new anticancer agents. Further research is needed to explore their mechanism of action and improve their efficacy and selectivity. []
Q7: Does 3-Aminodibenzofuran play a role in inhibiting quorum sensing in bacteria?
A8: While 3-Aminodibenzofuran itself was identified in a fraction from Cassia fistula exhibiting quorum sensing inhibition in Pseudomonas aeruginosa, it was not the primary compound responsible for this activity. Further research is needed to clarify 3-Aminodibenzofuran's specific role in this context. []
Q8: Are there any environmental concerns related to 3-Aminodibenzofuran?
A9: While specific data on the environmental impact and degradation of 3-Aminodibenzofuran is limited in the provided papers, its structural similarity to other dibenzofurans, which are considered environmental pollutants, warrants further investigation into its potential ecotoxicological effects and strategies for mitigation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

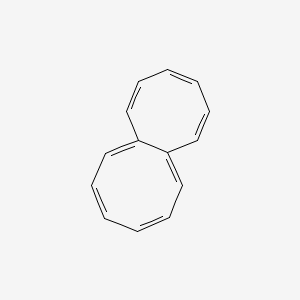
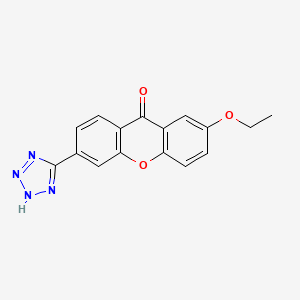
![Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, (R)-](/img/structure/B1200744.png)

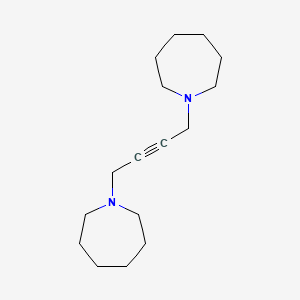
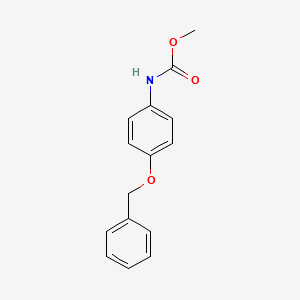
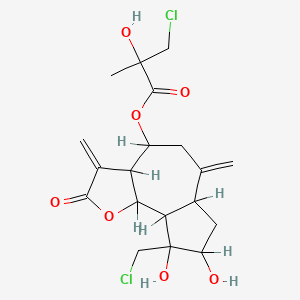

![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)
